2,5-Difluoro-3-(trifluoromethoxy)toluene
Description
2,5-Difluoro-3-(trifluoromethoxy)toluene is a fluorinated aromatic compound characterized by a toluene backbone substituted with fluorine atoms at the 2- and 5-positions and a trifluoromethoxy group (-OCF₃) at the 3-position. This structure imparts unique electronic and steric properties, making it valuable in materials science and synthetic chemistry. The trifluoromethoxy group is strongly electron-withdrawing, influencing reactivity and stability, while the fluorine atoms enhance lipophilicity and thermal resistance.
The compound is synthesized via cross-coupling reactions, as demonstrated in the preparation of related fluorinated benzene derivatives. For example, palladium-catalyzed coupling (e.g., Sonogashira or Suzuki reactions) under inert atmospheres is common, as seen in the synthesis of BPEB12, a liquid crystal precursor involving 4-bromo-2,6-difluoro(trifluoromethoxy)benzene .
Properties
IUPAC Name |
2,5-difluoro-1-methyl-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-2-5(9)3-6(7(4)10)14-8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYOKRWSMDFLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-(trifluoromethoxy)toluene typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a toluene molecule. One common method is the use of trifluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2,5-Difluoro-3-(trifluoromethoxy)toluene may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-(trifluoromethoxy)toluene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, coupling reactions may yield biaryl compounds, while oxidation reactions can produce various oxygenated derivatives .
Scientific Research Applications
Agrochemical Applications
Fluorinated compounds, including 2,5-difluoro-3-(trifluoromethoxy)toluene, are increasingly utilized in agrochemicals due to their effectiveness in pest control and crop protection. The presence of fluorine atoms enhances the biological activity of these compounds, leading to improved efficacy against pests while potentially reducing environmental impact .
Case Study: Fluazifop-Butyl
Fluazifop-butyl is a notable example of a fluorinated herbicide that has been successful in the market. Its effectiveness is attributed to the incorporation of trifluoromethyl groups that improve its herbicidal properties. Research indicates that over 20 new agrochemicals containing similar fluorinated moieties have been introduced into the market, showcasing the growing importance of fluorinated compounds in agricultural sciences .
Pharmaceutical Applications
In pharmaceuticals, 2,5-difluoro-3-(trifluoromethoxy)toluene has been explored for its potential therapeutic benefits. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design.
Case Study: Anticancer Agents
Recent studies have highlighted the role of fluorinated compounds in developing anticancer drugs. For instance, modifications involving trifluoromethoxy groups have shown promising results in enhancing the potency of certain drug candidates against cancer cell lines . The unique electronic properties imparted by fluorine can lead to improved interactions with biological targets.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, enabling chemists to create more complex fluorinated structures.
Applications in C-F Bond Activation
2,5-Difluoro-3-(trifluoromethoxy)toluene can participate in C-F bond activation reactions, which are crucial for synthesizing other functionalized fluorinated compounds. This capability is particularly important in developing new materials with tailored properties for electronics and photonics .
Summary of Applications
| Application Area | Specific Use Cases | Notable Compounds |
|---|---|---|
| Agrochemicals | Pest control and crop protection | Fluazifop-butyl |
| Pharmaceuticals | Anticancer agents and drug development | Various fluorinated drug candidates |
| Organic Synthesis | Building block for complex fluorinated compounds | C-F bond activation reactions |
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-(trifluoromethoxy)toluene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2,5-Difluoro-3-(trifluoromethoxy)toluene with key analogues:
Reactivity and Functional Group Impact
- Electron-Withdrawing Effects : The -OCF₃ group in the target compound significantly reduces electron density at the aromatic ring compared to -OCH₃ or unsubstituted toluene. This hinders electrophilic substitution but enhances resistance to oxidation.
- Fluorine Substituents: The 2,5-difluoro configuration increases steric hindrance and meta/para-directing effects, contrasting with mono-fluoro analogues like 3-fluorotoluene.
- Synthetic Flexibility : Palladium-mediated coupling (as in BPEB12 synthesis ) allows precise functionalization, whereas phosphazene derivatives (e.g., in ) rely on nucleophilic substitutions with diamines, reflecting divergent synthetic pathways .
Biological Activity
Overview
2,5-Difluoro-3-(trifluoromethoxy)toluene is an organic compound notable for its unique structure, which includes multiple fluorine atoms and a trifluoromethoxy group attached to a toluene backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The synthesis of 2,5-Difluoro-3-(trifluoromethoxy)toluene typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a toluene framework. Common synthetic methods include:
- Trifluoromethylation Reactions : Utilizing trifluoromethylation reagents in the presence of catalysts.
- Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated positions .
The biological activity of 2,5-Difluoro-3-(trifluoromethoxy)toluene is largely attributed to its interactions with specific molecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and may improve binding affinity to various biological receptors and enzymes. This can lead to modulation of enzymatic activity and receptor interactions, potentially resulting in therapeutic effects .
Pharmacological Potential
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For example, the incorporation of trifluoromethyl groups has been linked to increased potency in inhibiting serotonin uptake and other enzyme activities .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to 2,5-Difluoro-3-(trifluoromethoxy)toluene:
- Antiparasitic Activity : In a study focusing on optimizing drug candidates for malaria treatment, derivatives containing fluorinated groups showed significant activity against Plasmodium falciparum, highlighting the importance of fluorination in enhancing drug efficacy .
- Enzyme Inhibition : Research on trifluoromethyl-containing compounds has demonstrated their ability to inhibit enzymes like reverse transcriptase, suggesting potential applications in antiviral therapies .
- Toxicity and Safety Profiles : The safety profiles of fluorinated compounds are critical for their development as pharmaceuticals. Studies have indicated that while some fluorinated compounds exhibit desired therapeutic effects, they may also present challenges related to metabolic stability and toxicity .
Comparative Biological Activity of Fluorinated Compounds
Q & A
Basic: What are the optimal synthetic routes for 2,5-Difluoro-3-(trifluoromethoxy)toluene, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via cross-coupling reactions. For example, palladium-catalyzed Sonogashira coupling can link fluorinated aromatic intermediates (e.g., 4-bromo-2,6-difluoro(trifluoromethoxy)benzene) with alkynes under inert conditions (argon atmosphere) using triethylamine as a base and tetrakis(triphenylphosphine)palladium(0) as a catalyst . Key steps include:
- Reagent Selection: Use anhydrous solvents (e.g., toluene, THF) to avoid hydrolysis of trifluoromethoxy groups.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity.
- Purity Validation: GC-MS and ¹⁹F NMR (δ -55 to -60 ppm for CF₃O groups) confirm structural integrity .
Basic: How do fluorine substituents influence the compound’s physicochemical properties?
Methodological Answer:
Fluorine atoms and the trifluoromethoxy group significantly alter:
- Lipophilicity: LogP increases by ~0.5–1.0 units per fluorine atom, enhancing membrane permeability (measured via shake-flask method) .
- Electron Effects: The strong electron-withdrawing nature of CF₃O reduces aromatic ring electron density, verified by Hammett σₚ values (σₚ ≈ 0.45 for CF₃O) .
- Thermal Stability: DSC analysis shows decomposition above 250°C due to C-F bond strength (~485 kJ/mol) .
Advanced: How can computational methods (e.g., DFT) predict reactivity in fluorinated toluene derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) are critical for:
- Reaction Pathway Optimization: Modeling acid-catalyzed reactions (e.g., in trifluoroacetic acid vs. acetonitrile) predicts regioselectivity and byproduct formation (e.g., dihydropyran vs. butadiene derivatives) .
- Electronic Structure Analysis: Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites. For 2,5-Difluoro-3-(trifluoromethoxy)toluene, the LUMO is localized on the CF₃O-substituted ring, favoring electrophilic aromatic substitution at the para position .
Advanced: How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Methodological Answer:
Contradictions arise from dynamic effects or solvent interactions. Strategies include:
- Variable-Temperature NMR: Resolves overlapping peaks caused by hindered rotation (e.g., CF₃O group rotation barrier ~15 kcal/mol).
- COSY and NOESY: Correlate coupling constants (e.g., ³JHF in ¹H-¹⁹F HMBC) to confirm substituent positions .
- X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., C-F bond lengths ~1.34 Å vs. C-O ~1.43 Å) .
Advanced: What strategies mitigate decomposition during high-temperature reactions?
Methodological Answer:
- Inert Atmosphere: Use Schlenk lines to exclude moisture/oxygen, which hydrolyze CF₃O groups.
- Catalyst Screening: Palladium(0) catalysts (vs. nickel) reduce side reactions (e.g., defluorination) .
- Additives: Triethylamine scavenges HF byproducts, preventing acid-catalyzed degradation .
Basic: What analytical techniques are essential for characterizing fluorinated intermediates?
Methodological Answer:
- ¹⁹F NMR: Quantifies fluorine environments (e.g., δ -110 ppm for aromatic F, -55 ppm for CF₃O).
- HRMS (ESI+): Confirms molecular ion [M+H]⁺ with <2 ppm error.
- XRD: Resolves crystal packing effects (e.g., C-F···π interactions) .
Advanced: How does the trifluoromethoxy group affect biological activity in lead optimization?
Methodological Answer:
- Target Binding: Docking studies (AutoDock Vina) show CF₃O enhances π-stacking with aromatic residues (e.g., Phe in kinase ATP pockets).
- Metabolic Stability: In vitro microsomal assays (human liver microsomes) show reduced CYP450 oxidation due to steric shielding by fluorine .
- Case Study: Analogous CF₃O-containing compounds exhibit 10-fold higher IC₅₀ against EGFR compared to methoxy derivatives .
Advanced: How to design fluorinated polymers using this compound for electronic materials?
Methodological Answer:
- Monomer Synthesis: Electropolymerization of 2,5-Difluoro-3-(trifluoromethoxy)toluene derivatives (e.g., thiophene-linked analogs) yields conductive polymers.
- Property Tuning: Cyclic voltammetry reveals a bandgap of ~2.8 eV, suitable for OLED hole-transport layers .
- Stability Testing: Accelerated aging (85°C/85% RH) shows <5% conductivity loss over 500 hours due to fluorine’s hydrophobicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
